2-(2-Ethoxyethoxy)ethyl acrylate

Catalog No.
S749998
CAS No.
7328-17-8
M.F
C9H16O4
M. Wt
188.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Ethoxyethoxy)ethyl acrylate

CAS Number

7328-17-8

Product Name

2-(2-Ethoxyethoxy)ethyl acrylate

IUPAC Name

2-(2-ethoxyethoxy)ethyl prop-2-enoate

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C9H16O4/c1-3-9(10)13-8-7-12-6-5-11-4-2/h3H,1,4-8H2,2H3

InChI Key

FTALTLPZDVFJSS-UHFFFAOYSA-N

SMILES

CCOCCOCCOC(=O)C=C

Canonical SMILES

CCOCCOCCOC(=O)C=C

Polymer Synthesis:

-(2-Ethoxyethoxy)ethyl acrylate, also known as diethylene glycol monoethyl ether acrylate (DEGMEA), is a versatile monomer employed in the synthesis of various polymers through techniques like:

  • Free radical polymerization: DEGMEA readily undergoes free radical polymerization to form homopolymers with good film-forming properties and resistance to water and oils []. These homopolymers find applications in coatings, adhesives, and inks [].
  • Copolymerization: DEGMEA frequently serves as a co-monomer in the synthesis of random and alternating copolymers with diverse functional groups and properties. For instance, copolymers of DEGMEA with vinyl chloride enhance the flexibility and adhesion of polyvinyl chloride (PVC) []. Additionally, copolymers with styrene or acrylates improve the toughness, adhesion, and water resistance of various materials [, ].

Biocompatible Materials:

Due to its biocompatibility and non-toxicity, DEGMEA is used in the development of hydrogels for drug delivery and tissue engineering applications. Hydrogels are three-dimensional networks capable of absorbing large amounts of water and mimicking the properties of natural tissues. By incorporating DEGMEA into hydrogels, researchers can tailor their properties, such as swelling behavior, degradation rate, and mechanical strength, for specific biomedical applications [].

2-(2-Ethoxyethoxy)ethyl acrylate is a chemical compound with the molecular formula C₉H₁₆O₄ and a molecular weight of approximately 188.22 g/mol. It is classified as an acrylate ester, characterized by its clear, mild liquid form. This compound is polar and hydrophilic, exhibiting low volatility and a low glass transition temperature (Tg), which makes it suitable for various applications in coatings and adhesives .

The structure of 2-(2-Ethoxyethoxy)ethyl acrylate features an acrylate functional group, which is responsible for its reactivity in polymerization processes. The presence of the ethoxyethoxy group enhances its solubility in polar solvents and contributes to its unique properties compared to other acrylates .

2-(2-Ethoxyethoxy)ethyl acrylate is considered a mild skin irritant and may cause eye irritation upon contact. It is also flammable and can release harmful vapors upon heating. Proper personal protective equipment (PPE) including gloves, safety glasses, and respiratory protection should be worn when handling this compound [].

Typical of acrylate compounds:

  • Polymerization: It readily undergoes free radical polymerization, forming poly(2-(2-ethoxyethoxy)ethyl acrylate), which is used in coatings and adhesives.
  • Esterification: The compound can react with alcohols to form esters, modifying its properties for specific applications.
  • Cross-linking: Under certain conditions, it can cross-link with other monomers or polymers, enhancing the mechanical properties of the resulting materials .

The synthesis of 2-(2-Ethoxyethoxy)ethyl acrylate typically involves the reaction of acrylic acid with diethylene glycol monoethyl ether in the presence of an acid catalyst. This method allows for the formation of the ester bond that characterizes the compound. The reaction can be represented as follows:

  • Reactants: Acrylic acid + Diethylene glycol monoethyl ether
  • Catalyst: Acid catalyst (e.g., sulfuric acid)
  • Conditions: Heat under reflux to drive the reaction toward completion.

This synthetic route is favored due to its efficiency and the ability to produce high yields of the desired product .

2-(2-Ethoxyethoxy)ethyl AcrylateC₉H₁₆O₄Polar, low Tg, hydrophilicCoatings, adhesivesEthyl AcrylateC₄H₆O₂Low viscosity, good adhesionPaints, coatingsButyl AcrylateC₄H₈O₂High flexibilitySealants, adhesivesHydroxyethyl AcrylateC₄H₈O₃Increased hydrophilicityHydrogels, coatings

The uniqueness of 2-(2-Ethoxyethoxy)ethyl acrylate lies in its balance between polar characteristics and low volatility, making it particularly useful in applications that require both adhesion and flexibility without compromising on performance.

Interaction studies involving 2-(2-Ethoxyethoxy)ethyl acrylate focus on its compatibility with other materials and its behavior under different conditions. For example, research has shown phase behavior interactions when mixed with carbon dioxide, indicating potential applications in supercritical fluid processes . These studies are crucial for understanding how this compound can be effectively integrated into various formulations.

Several compounds share structural similarities with 2-(2-Ethoxyethoxy)ethyl acrylate, including:

  • Ethyl Acrylate: A simpler acrylate with similar polymerization behavior but different physical properties.
  • Butyl Acrylate: Known for its flexibility and adhesion properties; it has a larger alkyl group which affects solubility.
  • Hydroxyethyl Acrylate: Contains a hydroxyl group that enhances hydrogen bonding capabilities, making it useful in hydrophilic applications.

Comparison Table

CompoundMolecular FormulaKey Properties

Physical Description

Liquid

XLogP3

0.8

Boiling Point

203°F

Melting Point

-86.8°F

UNII

379X434N4I

GHS Hazard Statements

Aggregated GHS information provided by 562 companies from 28 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 31 of 562 companies. For more detailed information, please visit ECHA C&L website;
Of the 27 notification(s) provided by 531 of 562 companies with hazard statement code(s):;
H302 (51.98%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (52.73%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (10.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (65.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (64.97%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (17.14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (81.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (18.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (18.08%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (13.37%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

7328-17-8

Wikipedia

2-(2-ethoxyethoxy)ethyl prop-2-enoate

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Printing and related support activities
2-Propenoic acid, 2-(2-ethoxyethoxy)ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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